{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid {2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 378227-98-6
VCID: VC0381881
InChI: InChI=1S/C17H16ClNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-10-9-12-3-1-2-4-15(12)16(19)11-17(20)21/h1-8,16H,9-11H2,(H,20,21)
SMILES: C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H16ClNO4S
Molecular Weight: 365.8g/mol

{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid

CAS No.: 378227-98-6

Main Products

VCID: VC0381881

Molecular Formula: C17H16ClNO4S

Molecular Weight: 365.8g/mol

{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid - 378227-98-6

CAS No. 378227-98-6
Product Name {2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
Molecular Formula C17H16ClNO4S
Molecular Weight 365.8g/mol
IUPAC Name 2-[2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Standard InChI InChI=1S/C17H16ClNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-10-9-12-3-1-2-4-15(12)16(19)11-17(20)21/h1-8,16H,9-11H2,(H,20,21)
Standard InChIKey OJJBZIOUOASLBF-UHFFFAOYSA-N
SMILES C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl
PubChem Compound 2928520
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator